molecular formula C6H2Cl2F3N B1520099 2,4-Dichloro-3-(trifluoromethyl)pyridine CAS No. 1186194-98-8

2,4-Dichloro-3-(trifluoromethyl)pyridine

Cat. No. B1520099
CAS RN: 1186194-98-8
M. Wt: 215.98 g/mol
InChI Key: NXLBDZNYRDNGIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2Cl2F3N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and a trifluoromethyl group attached .


Chemical Reactions Analysis

Trifluoromethylpyridines, including this compound, are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 215.99 .

Scientific Research Applications

Synthesis of Pesticides

2,4-Dichloro-3-(trifluoromethyl)pyridine is a significant fluorine-containing pyridine derivative. It finds extensive application in synthesizing various pesticides. The processes involved in synthesizing this compound have been reviewed, highlighting the efficiency of different methods in producing it for pesticide application (Lu Xin-xin, 2006).

Development of Pharmaceuticals

This compound has been utilized in the development of pharmaceuticals. For instance, its application in the synthesis of 7-amino-1,4-dihydro-4-oxo-6-(trifluoromethyl)naphthyridines is notable. This process involves a six-step preparation, with the compound serving as a crucial intermediate (A. Bridges & J. P. Sanchez, 1990).

Chemical Modification and Functionalization

This compound is adaptable for selective metalation and functionalization. Its structure allows for various modifications at different positions on the pyridine ring, making it a versatile compound for chemical synthesis. This adaptability is crucial for creating specific compounds needed in research and industry (M. Schlosser & Marc Marull, 2003).

Synthesis of Herbicides

This compound serves as a key intermediate in the synthesis of effective herbicides, such as trifloxysulfuron. The synthesis involves multiple stages starting from nicotinamide, through Hofmann degradation and other processes, demonstrating its role in agrochemical production (Zuo Hang-dong, 2010).

Trifluoroacetylation of Arenes

This compound has applications in the trifluoroacetylation of arenes. This process involves the use of the compound under Friedel-Crafts conditions, allowing for the production of various trifluoromethyl aryl ketones, which have potential uses in different chemical industries (T. Keumi et al., 1990).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This compound is considered hazardous. It is combustible and may cause an allergic skin reaction. It causes serious eye damage and is harmful if swallowed or inhaled . Safety measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Future Directions

The demand for trifluoromethylpyridine derivatives, including 2,4-Dichloro-3-(trifluoromethyl)pyridine, has been increasing steadily in the last 30 years . They are expected to find many novel applications in the future .

properties

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBDZNYRDNGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670636
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186194-98-8
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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